(S)-2,6-Diaminohexan-1-ol dihydrochloride
CAS No.: 1041055-24-6
Cat. No.: VC8041908
Molecular Formula: C6H18Cl2N2O
Molecular Weight: 205.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1041055-24-6 |
---|---|
Molecular Formula | C6H18Cl2N2O |
Molecular Weight | 205.12 g/mol |
IUPAC Name | (2S)-2,6-diaminohexan-1-ol;dihydrochloride |
Standard InChI | InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H/t6-;;/m0../s1 |
Standard InChI Key | JWJMQDACZPRYJA-ILKKLZGPSA-N |
Isomeric SMILES | C(CCN)C[C@@H](CO)N.Cl.Cl |
SMILES | C(CCN)CC(CO)N.Cl.Cl |
Canonical SMILES | C(CCN)CC(CO)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-2,6-Diaminohexan-1-ol dihydrochloride is a six-carbon chain with two amino groups () at positions 2 and 6 and a hydroxyl group () at position 1. The stereochemistry at the second carbon is specified as -configuration, conferring chirality to the molecule . The dihydrochloride salt form enhances its stability and solubility in aqueous media.
Structural Highlights:
Physicochemical Characteristics
The compound’s computed properties, derived from PubChem, include:
Property | Value | Source |
---|---|---|
Molecular Weight | 205.12 g/mol | |
Hydrogen Bond Donors | 5 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bonds | 5 | |
Exact Mass | 204.0796 Da | |
Purity (Commercial) | ≥95% |
The high hydrogen bond donor count (5) suggests significant solubility in polar solvents, while the rotatable bond count (5) indicates conformational flexibility, which may influence its interactions in biological systems .
Synthesis and Production
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is likely synthesized via reductive amination or hydrolysis of lysine derivatives. The dihydrochloride form is obtained through acidification with hydrochloric acid, as evidenced by its chloride content (19.4–19.6%) . Fermentation methods using Corynebacterium glutamicum, a common industrial microbe for amino acid production, may offer a scalable route, though direct evidence for this compound’s fermentation synthesis remains unverified .
Applications in Pharmaceutical Research
Role as a Biochemical Intermediate
The compound’s dual amino groups and hydroxyl group make it a versatile building block for synthesizing peptidomimetics and enzyme inhibitors. Its chiral center enables the creation of stereospecific compounds targeting receptors or enzymes with high selectivity .
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